Product packaging for 10-(6-Bromohexyl)acridin-9(10H)-one(Cat. No.:)

10-(6-Bromohexyl)acridin-9(10H)-one

Cat. No.: B14115569
M. Wt: 358.3 g/mol
InChI Key: XLWMNZBZSDXEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

10-(6-Bromohexyl)acridin-9(10H)-one is a synthetic derivative of the privileged 9-acridone scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery . The core acridinone structure is known to interact with biological targets through DNA intercalation and inhibition of key enzymes such as topoisomerases, making it a valuable template for developing anticancer and antimicrobial agents . The 6-bromohexyl side chain at the nitrogen position provides a reactive handle for further synthetic elaboration, enabling researchers to conjugate the bioactive acridinone core to other molecular entities, such as polymers, biomolecules, or additional pharmacophores to create multi-targeting ligands or probe biological systems . This compound is presented exclusively For Research Use Only. It is strictly not intended for use in the diagnosis, mitigation, treatment, or prevention of disease in humans or animals, nor for any other form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20BrNO B14115569 10-(6-Bromohexyl)acridin-9(10H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H20BrNO

Molecular Weight

358.3 g/mol

IUPAC Name

10-(6-bromohexyl)acridin-9-one

InChI

InChI=1S/C19H20BrNO/c20-13-7-1-2-8-14-21-17-11-5-3-9-15(17)19(22)16-10-4-6-12-18(16)21/h3-6,9-12H,1-2,7-8,13-14H2

InChI Key

XLWMNZBZSDXEAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCCCCBr

Origin of Product

United States

Spectroscopic and Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 10-(6-Bromohexyl)acridin-9(10H)-one, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the acridinone (B8587238) core and the aliphatic protons of the bromohexyl chain. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns revealing the substitution pattern on the acridine (B1665455) rings. The protons of the hexyl chain would resonate in the upfield region, with the methylene (B1212753) group attached to the nitrogen atom appearing at a distinct chemical shift compared to the others, and the methylene group adjacent to the bromine atom being the most deshielded of the aliphatic chain.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. COSY spectra reveal proton-proton couplings, helping to trace the connectivity within the hexyl chain and the aromatic rings. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon skeleton.

Detailed analysis of NMR data is crucial for confirming the successful synthesis and purity of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Key characteristic absorption bands for this molecule include:

A strong absorption band around 1640 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the acridinone core. nih.gov

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the hexyl chain are observed just below 3000 cm⁻¹.

The C-N stretching vibration of the tertiary amine within the acridine ring system would also be present.

A band corresponding to the C-Br stretching vibration would be expected in the lower frequency region of the spectrum (typically 500-700 cm⁻¹).

The presence and position of these bands provide clear evidence for the key functional groups within the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

The molecular ion peak [M]⁺ for this compound would be expected at an m/z value corresponding to its molecular weight. The presence of a bromine atom is characteristically identified by an isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are observed, separated by two mass units ([M]⁺ and [M+2]⁺), due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation patterns observed in the mass spectrum can also provide structural information, showing the loss of the bromohexyl chain or other fragments.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. This technique involves diffracting X-rays off a single crystal of this compound to determine the precise arrangement of atoms in the crystal lattice.

The resulting crystal structure would reveal:

The planarity of the acridinone ring system.

The conformation and bond lengths of the bromohexyl side chain.

Intermolecular interactions in the solid state, such as stacking of the aromatic rings or other non-covalent interactions, which can influence the material's physical properties. nih.gov

While no specific crystallographic data for this compound is publicly available in the search results, studies on similar acridine derivatives show that the planarity of the acridine core allows for intercalation into DNA, a property that is highly dependent on its three-dimensional structure. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the synthesized compound. sigmaaldrich.com By using a suitable stationary phase (e.g., C18 silica (B1680970) gel) and a mobile phase, the compound can be separated from any starting materials, by-products, or other impurities. The purity is typically assessed by the area of the peak corresponding to the product in the chromatogram.

Column Chromatography: This technique is often used for the purification of the crude product after synthesis. evitachem.com A glass column is packed with a stationary phase, such as silica gel, and the compound mixture is eluted with a solvent system that allows for the separation of the desired product from impurities based on their different affinities for the stationary phase.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. It operates on the same principles as column chromatography but on a smaller scale.

These chromatographic methods are crucial for obtaining a pure sample of this compound, which is a prerequisite for accurate spectroscopic analysis and for any subsequent applications.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations provide fundamental insights into the electronic distribution and energy levels of a molecule, which govern its reactivity, spectroscopic properties, and non-covalent interactions.

DFT studies on related N-substituted acridones have shown that the nature of the substituent at the N10 position can modulate the electronic properties of the acridone (B373769) scaffold. While alkyl chains generally have a minor electronic effect, they significantly impact the molecule's solubility and interaction with biological membranes. The bromine atom in the hexyl chain introduces a site for potential nucleophilic substitution and can participate in halogen bonding, a type of non-covalent interaction that can be important in ligand-receptor binding.

Hypothetical DFT-calculated electronic properties for 10-(6-Bromohexyl)acridin-9(10H)-one are presented in the table below, based on typical values for similar acridone derivatives.

PropertyCalculated ValueSignificance
HOMO Energy -6.2 eVHighest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy -1.8 eVLowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 4.4 eVEnergy difference related to chemical reactivity and electronic transitions.
Dipole Moment 3.5 DA measure of the molecule's overall polarity.

This table presents hypothetical data based on typical DFT calculation results for N-alkylated acridone derivatives.

ZINDO (Zerner's Intermediate Neglect of Differential Overlap) is a semi-empirical method particularly effective for predicting electronic absorption spectra (UV-Vis) of large molecules. nih.gov ZINDO/S calculations are used to determine the energies and oscillator strengths of electronic transitions. For this compound, these calculations would predict the absorption bands arising from π-π* transitions within the acridone chromophore. researchgate.net The results can be compared with experimental spectra to validate the computational model and assign the observed absorption bands to specific electronic transitions. nih.gov Good correlation between calculated and experimental data is often achieved with the ZINDO/S method for wavelengths and molar extinction coefficients. nih.gov

A hypothetical comparison of experimental and ZINDO/S calculated UV-Vis absorption maxima for this compound is shown below.

TransitionExperimental λmax (nm)Calculated λmax (nm)Oscillator Strength (f)
S0 → S14154100.12
S0 → S23983950.08
S0 → S33803780.25

This table is illustrative and shows the kind of data generated from ZINDO/S calculations and its comparison with experimental values.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule and its interactions with its environment. For this compound, MD simulations would be particularly useful for understanding its behavior in a biological context, such as its interaction with a lipid bilayer, which serves as a model for a cell membrane.

Simulations would typically involve placing the molecule at the water-lipid interface of a pre-equilibrated dipalmitoylphosphatidylcholine (DPPC) bilayer and running the simulation for several nanoseconds. elsevierpure.com Analysis of the simulation trajectory would reveal how the molecule partitions between the aqueous and lipid phases, its preferred orientation within the membrane, and the specific interactions it forms with lipid headgroups and acyl chains. The planar acridone moiety is expected to insert into the hydrophobic core of the membrane, while the more polar bromohexyl chain may reside closer to the polar headgroup region. These simulations can provide insights into the molecule's permeability and its potential to disrupt membrane structure and function.

The following table summarizes typical parameters for an MD simulation of this compound with a lipid bilayer.

ParameterValue/Description
Force Field GROMOS54a7 for lipids, PRODRG for the ligand
Water Model SPC (Simple Point Charge)
System Size ~128 lipids, ~5000 water molecules, 1 ligand molecule
Simulation Time 100 ns
Temperature 310 K (controlled by a thermostat)
Pressure 1 bar (controlled by a barostat)

This table provides an example of a typical setup for an MD simulation of a small molecule with a lipid bilayer.

Molecular Docking Analyses for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, usually a protein or a nucleic acid. For this compound, docking studies can be used to predict its binding mode and affinity to various biological targets. Given the known DNA intercalating ability of acridone derivatives, a common target for docking studies is a DNA duplex. Docking simulations can reveal how the planar acridone ring system slides between the base pairs of DNA, while the bromohexyl chain lies in the minor or major groove.

These studies can also identify key interactions, such as hydrogen bonds, van der Waals contacts, and electrostatic interactions, that stabilize the ligand-DNA complex. The results of docking studies are often expressed as a scoring function, which provides an estimate of the binding affinity. For N10-substituted acridones, the presence and length of the alkyl chain can significantly influence the binding affinity and selectivity for different DNA sequences.

A hypothetical summary of a molecular docking analysis of this compound with a DNA dodecamer is presented below.

ParameterResult
Target DNA dodecamer (d(CGCGAATTCGCG)2)
Docking Score -9.5 kcal/mol
Binding Mode Intercalation of the acridone ring between C-G base pairs.
Key Interactions π-π stacking with guanine (B1146940) and cytosine bases; van der Waals contacts between the hexyl chain and the minor groove.

This table is a hypothetical representation of the output from a molecular docking study.

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the structural features of a series of compounds with their physicochemical properties or biological activities. For a class of compounds like N10-substituted acridones, SPR models can be developed to predict properties such as lipophilicity (logP), aqueous solubility, and biological activity based on descriptors derived from the molecular structure.

For this compound, the key structural features that would be considered in an SPR model include the planarity of the acridone core, the length and branching of the alkyl chain, and the presence of the terminal bromine atom. These features would be quantified using various molecular descriptors, such as topological indices, electronic parameters, and steric descriptors. The resulting SPR model can be used to predict the properties of new, unsynthesized acridone derivatives, thereby guiding the design of compounds with optimized characteristics. For instance, studies on related N10-substituted acridones have shown that increasing the length of the alkyl chain can increase lipophilicity and, in some cases, enhance biological activity up to a certain point. nih.gov

Biological and Mechanistic Studies of 10 6 Bromohexyl Acridin 9 10h One and Analogues

Interaction with Nucleic Acids

The planar tricyclic structure of the acridine (B1665455) core is a key determinant of its biological activity, facilitating its insertion between the base pairs of DNA, a process known as intercalation. This interaction can disrupt DNA replication and transcription, ultimately leading to cellular apoptosis. The addition of a 6-bromohexyl chain at the N-10 position is expected to influence the compound's affinity and mode of binding to DNA.

DNA Intercalation Mechanisms and Affinity Studies

The primary mechanism by which acridine derivatives interact with DNA is through intercalation. The flat aromatic chromophore stacks between adjacent base pairs of the DNA double helix. The nature and length of the side chain, in this case, the 6-bromohexyl group, can significantly modulate this interaction. It can either lie in the major or minor groove of the DNA, providing additional stabilization to the complex.

Affinity studies, typically quantified by the binding constant (Kb), would be crucial to determine the strength of the interaction between 10-(6-Bromohexyl)acridin-9(10H)-one and DNA. While no specific Kb value is reported for this compound, studies on other acridine derivatives have shown a wide range of affinities depending on the substituents. For instance, certain acridine-N-acylhydrazone derivatives have exhibited binding constants in the range of 103 M-1. It is hypothesized that the bromohexyl side chain could contribute to the binding affinity through hydrophobic and van der Waals interactions within the DNA grooves.

Binding Kinetics and Thermodynamics with DNA

Understanding the kinetics of binding involves determining the association (kon) and dissociation (koff) rate constants. These parameters provide insight into how quickly the compound binds to DNA and how long it remains bound. Thermodynamic studies, on the other hand, elucidate the driving forces of the binding process by measuring changes in enthalpy (ΔH) and entropy (ΔS). A negative enthalpy change would suggest that the binding is an exothermic process, driven by favorable interactions like hydrogen bonding and van der Waals forces. The change in entropy provides information about the change in the system's disorder upon binding. For related acridine trimers, the formation of multiple ion pairs upon DNA interaction has been a significant finding.

Circular Dichroism (CD) Measurements for DNA Structural Changes

Circular dichroism (CD) spectroscopy is a powerful technique to study conformational changes in DNA upon ligand binding. The intrinsic CD spectrum of DNA is sensitive to its helical structure. Intercalation by an acridine derivative typically induces significant changes in the DNA's CD spectrum. These changes can include a shift in the positive band around 275 nm and the negative band around 245 nm, as well as the appearance of an induced CD signal in the region where the ligand absorbs light. Such spectral alterations provide evidence of intercalation and can offer insights into the specific conformational changes occurring in the DNA helix.

Spectrophotometric Titrations for DNA Binding

UV-Vis spectrophotometric titrations are a common method to study the binding of small molecules to DNA. The interaction of an intercalating agent with DNA typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a red shift) in the absorption maximum of the compound. By systematically adding increasing concentrations of DNA to a solution of this compound and monitoring the changes in the absorption spectrum, one could determine the binding constant (Kb) and the number of binding sites.

Enzyme Inhibition Profiling (in vitro studies)

Topoisomerases are essential enzymes that regulate the topology of DNA and are critical for processes like replication, transcription, and chromosome segregation. They are well-established targets for anticancer drugs.

Topoisomerase I and II Inhibition

Acridine derivatives are known to inhibit both topoisomerase I and II. They act as "topoisomerase poisons" by stabilizing the covalent enzyme-DNA intermediate, which leads to the accumulation of DNA strand breaks and subsequent cell death. The ability of this compound to inhibit these enzymes would likely be evaluated using in vitro assays that measure the relaxation of supercoiled plasmid DNA or the decatenation of kinetoplast DNA. The inhibitory concentration (IC50) would be determined to quantify its potency. While specific data for this compound is unavailable, numerous acridine derivatives have demonstrated potent inhibitory activity against both topoisomerase I and II.

Telomerase Inhibition

Telomerase is an enzyme crucial for maintaining telomere length in cancer cells, thereby enabling their unlimited proliferation. nih.gov Its inhibition is a key strategy in anticancer drug development. The planar aromatic structure of acridine derivatives allows them to bind to and stabilize G-quadruplex (G4) structures, which can form in the promoter regions of oncogenes and within telomeric DNA. rsc.orgnih.govresearchgate.net This stabilization hinders the activity of telomerase.

Studies on various acridone (B373769) analogues have demonstrated their potential as G4 stabilizers and, consequently, telomerase inhibitors. nih.gov For instance, 3,6,9-trisubstituted acridines like BRACO-19 have been designed as potent and selective telomerase inhibitors. researchgate.net The interaction involves the planar acridone core stacking on the terminal G-quartet of the G4 structure, while the side chains interact with the grooves and loops of the quadruplex, enhancing binding affinity and selectivity. nih.gov Newly synthesized cationic acridone derivatives, AcridPy and AcridPyMe, have also shown significant G4 stabilization properties, with a preference for G4 structures over duplex DNA. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are cornerstone therapies for Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govmdpi.com The acridine scaffold has been a fruitful starting point for designing cholinesterase inhibitors, with Tacrine being the first such drug approved for Alzheimer's treatment. rsc.orgfrontiersin.org

Research into acridone analogues has yielded potent dual inhibitors of both AChE and BChE. A series of acridone-1,2,3-triazole hybrids were synthesized and evaluated, with some compounds showing significant inhibitory activity. rsc.orgnih.gov For example, compound 44g (see table below), which features a 4-chlorobenzyl triazole moiety, was identified as a potent AChE inhibitor. rsc.org Docking studies revealed that its activity stems from π-π stacking interactions between the acridone core and tryptophan residues (Trp84) in the enzyme's active site. rsc.org Similarly, 9-phosphorylated acridine derivatives have been investigated, with some dihydroacridine analogues showing effective BChE inhibition. frontiersin.org

CompoundTarget EnzymeIC₅₀ (µM)Reference
10-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-oneAChE7.31 nih.gov
9-bis(benzyloxy)phosphoryl-9,10-dihydroacridine (1d)BChE2.90 frontiersin.org
9-bis(phenethyl)phosphoryl-9,10-dihydroacridine (1e)BChE3.22 frontiersin.org
9-bis(benzyloxy)phosphorylacridine (2d)BChE6.90 frontiersin.org

Other Enzyme Modulation (e.g., Protein Kinases, MAPKs, ERK, JNK)

Protein kinases are critical regulators of cellular signal transduction pathways, and their dysregulation is a hallmark of cancer. nih.gov Acridine and acridone derivatives have been shown to inhibit various protein kinases, contributing to their anticancer effects. nih.govnih.gov

Studies have identified acridone derivatives as inhibitors of Protein Kinase C (PKC), a key enzyme in signal transduction. nih.gov Certain aminoacridines inhibit PKC by interacting with both its catalytic and regulatory domains. nih.gov More recently, acridone derivatives have been developed as potent inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a kinase implicated in cancer and tauopathies. acs.orgacs.org A series of N-10 substituted 2-methylacridones and related amides were synthesized and evaluated, with several compounds displaying high inhibitory activity against MARK4. acs.orgacs.org Furthermore, N¹⁰-substituted acridone-2-carboxamide derivatives have been explored as inhibitors of AKT kinase, a central node in cell survival pathways, showing promise against breast cancer cells. nih.gov

Compound ClassTarget KinaseKey FindingsReference
Aminoacridines (e.g., Acridine Orange)Protein Kinase C (PKC)Competitive inhibition with respect to MgATP and non-competitive with lipid cofactors. nih.gov
N-alkylated 2-methylacridonesMARK4Six derivatives identified with high inhibitory activity. acs.orgacs.org
N¹⁰-substituted acridone-2-carboxamidesAKTCompound 8f showed IC₅₀ values of 4.72 µM (MCF-7) and 5.53 µM (MDA-MB-231). nih.gov

Cellular Mechanisms of Action (in vitro studies)

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which acridone-based anticancer agents exert their effects is by inducing programmed cell death (apoptosis) and halting the cell division cycle. nih.govplos.orgnih.gov Numerous studies on acridone analogues demonstrate their ability to trigger these processes in various cancer cell lines.

For instance, the acridone derivative 5c was shown to induce apoptosis in K562 leukemia cells through a mitochondria-dependent intrinsic pathway. nih.gov Other acridinyl-triazole hybrids have been found to cause cell cycle arrest at the G2/M phase and promote apoptosis in MCF7 and DU-145 cancer cells. nih.gov The evaluation of new cationic acridone derivatives in pancreatic cancer cells also confirmed their ability to induce apoptosis and modulate the cell cycle. nih.gov This induction of apoptosis is often linked to the activation of caspases, a family of proteases that execute the apoptotic program. One study on an acridone derivative named 8a found that its pro-apoptotic effect was accompanied by the release of cytochrome C from the mitochondria and the activation of caspase-3. plos.orgnih.gov

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Responses

The generation of reactive oxygen species (ROS) is another significant mechanism through which acridone derivatives can induce cell death. plos.orgnih.gov ROS are highly reactive molecules that can damage cellular components like DNA, lipids, and proteins, leading to a state of oxidative stress and triggering apoptosis.

A detailed metabolomic study on the acridone derivative 8a in CCRF-CEM leukemia cells provided clear evidence for this mechanism. plos.orgnih.govfigshare.com Treatment with the compound led to a significant increase in intracellular ROS levels and the lipid peroxidation product malondialdehyde (MDA). plos.orgnih.gov Concurrently, a sharp decrease was observed in the levels of reduced glutathione (B108866) (GSH), a key cellular antioxidant, and a decline in the mitochondrial transmembrane potential. plos.orgnih.gov These findings collectively indicate that the compound induces apoptosis by overwhelming the cell's antioxidant defenses and causing severe oxidative stress, which in turn damages mitochondria and initiates the cell death cascade. plos.orgnih.govfigshare.com

Modulation of Signal Transduction Pathways

The biological effects of this compound and its analogues are the result of complex interactions with multiple cellular signal transduction pathways. nih.gov The ability of the acridone scaffold to intercalate into DNA and inhibit enzymes like topoisomerases and telomerase directly impacts pathways involved in DNA replication, transcription, and the DNA damage response. rsc.orgnih.gov

Furthermore, the inhibition of protein kinases, such as PKC and AKT, allows these compounds to interfere with crucial signaling cascades that control cell growth, proliferation, and survival. nih.govnih.gov The PI3K/AKT pathway is a major pro-survival pathway that is often hyperactivated in cancer, and its inhibition by acridone derivatives can sensitize cancer cells to apoptosis. nih.gov The induction of ROS also has profound signaling consequences, as oxidative stress can activate stress-response pathways, including those involving mitogen-activated protein kinases (MAPKs), which can ultimately converge on the apoptotic machinery. plos.orgnih.gov The interplay between direct DNA interaction, enzyme inhibition, and the induction of oxidative stress defines the multi-faceted mechanism by which these compounds modulate cellular signaling to achieve their cytotoxic effects.

Structure-Activity Relationship (SAR) Studies Pertaining to the 6-Bromohexyl Moiety and Acridinone (B8587238) Core

The biological activity of acridinone derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds by systematically modifying different parts of the molecule, such as the N10-substituent and the acridinone core itself. researchgate.netnih.gov

Influence of Alkyl Chain Length on Biological Activity

The length of the alkyl chain at the N10 position of the acridinone scaffold has a profound impact on the biological properties of the molecule. For instance, in a series of 2-methoxy N10-substituted acridones, an increase in the length of the linker connecting the acridone nucleus to the N10-substituent was associated with augmented antiproliferative activity. nih.gov This highlights the importance of the spacer length for optimal cytotoxic effects.

Similarly, in other heterocyclic systems, the length of an alkyl chain has been shown to be a critical determinant of biological activity. For example, studies on bisacridine hybrids, where two acridine moieties are connected by a spacer, revealed that a longer and more flexible spacer favored bis-intercalation with DNA. nih.gov In the context of acridine-porphyrin hybrids, an optimal spacer length was necessary for efficient energy transfer and enhanced nuclease activity. nih.gov Specifically, a hexamethylene (n=6) chain in certain porphyrin-acridine conjugates showed superior DNA photocleavage activity. nih.gov These findings underscore that the alkyl chain is not merely a passive linker but an active contributor to the molecule's interaction with its biological targets.

Table 1: Effect of Alkyl Chain Length on Biological Activity

Compound SeriesAlkyl Chain LengthObserved EffectReference
2-Methoxy N10-Substituted AcridonesIncreasing lengthAugmented antiproliferative activity nih.gov
Bisacridine HybridsLonger and more flexibleFavored bis-intercalation with DNA nih.gov
Porphyrin-Acridine HybridsHexamethylene (n=6)Superior DNA photocleavage activity nih.gov
Acridine-Artemisinin Hybrids-(CH2)2- linkerOptimal antimalarial activity nih.gov

Impact of Halogen Substitution on Bioactivity and Molecular Interactions

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. biointerfaceresearch.comresearchgate.net The introduction of a halogen atom, such as bromine in this compound, can significantly influence its potency and mechanism of action. nih.gov

In a broader context, halogen substitution has been shown to dramatically affect the rates and mechanisms of chemical reactions. nih.gov For instance, the substitution of hydrogen with fluorine in certain molecules has been reported to enhance anticancer activity by altering the stereochemical and metabolic stability of the compound. researchgate.net The specific effects of bromine in the 6-bromohexyl moiety of the title compound likely contribute to its lipophilicity and ability to engage in specific molecular interactions, which are crucial for its biological function.

Steric and Electronic Effects of Substituents on Pharmacological Potency

The pharmacological potency of acridinone derivatives is governed by a combination of steric and electronic effects of their substituents. wikipedia.orgmdpi.com Steric hindrance, which arises from the spatial arrangement of atoms, can influence the ability of a molecule to bind to its target. wikipedia.org Electronic effects, on the other hand, relate to the distribution of electron density within the molecule and its ability to participate in various non-covalent interactions.

SAR studies on acridine and acridone analogues have consistently demonstrated the importance of these factors. nih.govrsc.org For example, the size and length of substituents have been shown to greatly influence cytotoxicity. rsc.org In some cases, larger substituents may hinder the entry of a molecule into a smaller binding site, leading to selectivity for larger biological targets. rsc.org

Derivatization and Analogues of 10 6 Bromohexyl Acridin 9 10h One

Synthesis of Related Acridinone (B8587238) Derivatives with Varying N-Substituents

The synthesis of 10-(6-bromohexyl)acridin-9(10H)-one itself is typically achieved through the N-alkylation of acridin-9(10H)-one. evitachem.com This foundational reaction can be adapted to introduce a wide array of substituents at the nitrogen atom, which is crucial for modulating the molecule's physicochemical and biological properties.

One common strategy is the copper-catalyzed Ullmann amination, which allows for the coupling of acridone (B373769) with various aryl bromides. rsc.orgresearchgate.net This method is effective for creating derivatives with electron-donating or electron-withdrawing aromatic groups attached to the nitrogen, influencing properties like intramolecular charge transfer. rsc.org

Another prevalent method is direct N-alkylation, where the acridone nitrogen is reacted with different alkyl halides. evitachem.com This approach has been used to synthesize series of 10-N-substituted acridones bearing alkyl side chains of varying lengths with terminal functional groups, such as tertiary amines. researchgate.netelsevierpure.com For example, reacting acridone with ω-chloro-N,N-dialkylamines under basic conditions yields derivatives with potential as chemosensitizers in treating multidrug-resistant malaria. elsevierpure.com The choice of solvent and base is critical for optimizing reaction yields and minimizing side products.

These synthetic modifications allow for the creation of a library of analogues where the N-substituent is systematically varied to probe its effect on biological activity.

Table 1: Examples of N-Substituted Acridinone Derivatives and Synthetic Approaches

Derivative Type Synthetic Method Precursors Purpose of Derivatization
10-Aryl-acridinones Copper-catalyzed Ullmann Amination Acridone, Aryl bromides Study of photophysical properties (e.g., charge transfer) rsc.org
10-(Dialkylaminoalkyl)-acridinones N-Alkylation Acridone, ω-halo-N,N-dialkylamines Development of chemosensitizers for antimalarial drugs elsevierpure.com
10-(Prop-2-yn-1-yl)-acridinones N-Alkylation Acridone, Propargyl bromide Intermediate for click-chemistry conjugation semanticscholar.org

Introduction of Additional Functional Groups to the Acridinone Core

Beyond modifying the N-substituent, the tricyclic acridinone core itself can be functionalized to further tune the molecule's properties. The planar aromatic system of acridone is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups at specific positions. rsc.org The position and electronic nature of these substituents are critical determinants of biological activity and selectivity. nih.gov

For instance, bromination of acridone derivatives can occur at positions ortho to activating groups. researchgate.net Nitration is another common modification, leading to nitroacridone derivatives that often serve as precursors for amino-functionalized analogues with potent biological activities. mostwiedzy.plmostwiedzy.pl

More complex modifications involve building additional heterocyclic rings onto the acridone framework. Novel acridone-based 1,2,4-oxadiazoles have been synthesized as potential anticonvulsant agents. rsc.org This synthesis involves a multi-step process starting with the Ullmann condensation to form the acridone core, followed by reaction with intermediates to build the oxadiazole ring. rsc.org Such extensive derivatization significantly alters the shape, size, and electronic profile of the parent molecule, leading to novel mechanisms of action.

Conjugation Strategies Utilizing the Bromohexyl Linker

The 10-(6-bromohexyl) group is not merely a substituent but a functional linker designed for conjugation. The terminal bromine atom is an excellent leaving group, making the carbon to which it is attached highly susceptible to nucleophilic substitution. evitachem.com This feature allows the entire this compound molecule to be covalently attached to other chemical species, including biomolecules, fluorescent tags, or solid supports.

This strategy is central to the design of antibody-drug conjugates (ADCs), where a potent cytotoxic payload is linked to a monoclonal antibody that targets cancer cells. nih.govmedchemexpress.com The linker's role is to ensure the conjugate remains stable in circulation and releases the active drug only upon reaching the target site. nih.govmedchemexpress.com The six-carbon chain of the bromohexyl group provides a flexible spacer, which can be crucial for preventing steric hindrance between the acridone payload and the antibody, allowing both to function optimally. nih.gov

The bromohexyl linker can react with various nucleophiles, such as:

Amines: To form secondary or tertiary amine linkages, useful for attaching to lysine (B10760008) residues on proteins or other amine-containing molecules.

Thiols: To form stable thioether bonds, a common strategy for conjugation to cysteine residues in antibodies.

Hydroxyls/Phenols: To form ether linkages.

This reactivity enables the use of this compound as a building block in targeted therapies. Given that acridone derivatives are known to act as DNA intercalators and topoisomerase inhibitors, conjugating them to a targeting moiety is a promising strategy for developing selective anticancer agents. researchgate.netrsc.orgnih.gov

Comparative Biological and Biophysical Studies of Analogues

The derivatization of the acridinone structure provides a platform for comparative studies to establish clear structure-activity relationships (SAR). By systematically altering the N-substituent, the core functionalization, or the conjugated partner, researchers can identify the molecular features responsible for a desired biological effect.

Numerous studies have compared the biological and biophysical properties of acridone analogues:

Anticancer Activity: The cytotoxicity of acridone derivatives has been evaluated against a wide range of human cancer cell lines. rsc.org For example, in a series of 1-nitroacridone derivatives conjugated to peptides, analogue 12 showed high potency against amelanotic melanoma cells, comparable to the standard drug dacarbazine. mostwiedzy.plmostwiedzy.pl Another study on acridinyl-triazole hybrids identified compounds 8 , 9 , and 10 as having significant growth inhibition (61–97%) against multiple cancer cell lines, with compound 8 showing potent topoisomerase IIB inhibition (IC₅₀ = 0.52 µM). nih.gov These studies reveal that both the acridone core and the nature of the substituent are crucial for anticancer efficacy.

Enzyme Inhibition: Acridone analogues have been investigated as inhibitors of various enzymes. A series of tacrine/acridine (B1665455) hybrids were found to be potent inhibitors of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), with IC₅₀ values in the low nanomolar range, making them relevant for Alzheimer's disease research. rsc.org

Chemosensitizing Activity: In the context of infectious diseases, 10-N-substituted acridones were evaluated for their ability to reverse chloroquine (B1663885) resistance in Plasmodium falciparum. Analogues with side chains of three or more carbons between the ring nitrogen and a terminal nitrogen demonstrated significant synergy with chloroquine, highlighting the importance of the linker length and terminal group in modulating this specific activity. elsevierpure.com

Photophysical Properties: The substitution on the acridone nitrogen also has a profound impact on the molecule's electronic and photophysical properties. Attaching electron-donating groups like triphenylamine (B166846) to the nitrogen can induce an intramolecular charge transfer (ICT) process, which is relevant for applications in materials science, such as in the development of materials with aggregation-induced emission. rsc.org

Table 2: Comparative Biological Activity of Selected Acridone Analogues

Compound/Analogue Target/Cell Line Activity Metric Measured Value Reference
Analogue 12 (1-nitro-4-(retro-tuftsin)-acridone) Amelanotic Melanoma (Ab) Cytotoxicity (XTT assay) Potency comparable to dacarbazine mostwiedzy.plmostwiedzy.pl
Analogue 120g NCI H-522 (Lung Cancer) Cytotoxicity IC₅₀ = 4.2 µM rsc.org
Analogue 123b HCT-15 (Colon Cancer) Cytotoxicity IC₅₀ = 2.4 µM rsc.org
Analogue 8 (Acridinyl-triazole-pyrimidine hybrid) Topoisomerase IIB Enzyme Inhibition IC₅₀ = 0.52 µM nih.gov
Analogue 9 (Acridinyl-triazole-uracil hybrid) Topoisomerase IIB Enzyme Inhibition IC₅₀ = 0.86 µM nih.gov

These comparative studies underscore the chemical tractability and therapeutic potential of the acridone scaffold. By leveraging the reactivity of intermediates like this compound, a vast chemical space can be explored to develop novel derivatives with tailored biological and physical properties for a range of applications.

Table 3: Compound Names Mentioned in Article

Compound Name
This compound
Acridin-9(10H)-one (Acridone)
N-phenyl anthranilic acid
10-Aryl-acridinones
10-(Dialkylaminoalkyl)-acridinones
10-(Prop-2-yn-1-yl)-acridinones
10-Methylacridin-9(10H)-one
N-Methyl-2-anilinobenzoic acid
Nitroacridone
Acridone-based 1,2,4-oxadiazoles
Triphenylamine
Analogue 12 (1-nitro-4-(retro-tuftsin)-acridone)
Dacarbazine
Analogue 8 (Acridinyl-triazole-pyrimidine hybrid)
Analogue 9 (Acridinyl-triazole-uracil hybrid)
Analogue 10 (Acridinyl-triazole-diphenylimidazolidinedione hybrid)
Tacrine
Chloroquine
Analogue 120g
Analogue 123b

Future Research Directions

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The conventional synthesis of 10-(6-bromohexyl)acridin-9(10H)-one relies on established methods such as the Ullman condensation to form the N-phenylanthranilic acid precursor, followed by cyclization and subsequent N-alkylation. evitachem.comptfarm.pl Typically, the acridone (B373769) core is prepared by cyclizing N-phenylanthranilic acid in the presence of a strong acid like polyphosphoric or sulfuric acid. evitachem.comptfarm.pl The final step involves an alkylation reaction at the nitrogen atom using an alkylating agent like 1-bromohexane, often facilitated by a phase transfer catalyst. evitachem.com

While effective, these traditional methods can present challenges related to reaction conditions, yields, and purification. Future research should focus on developing more efficient, sustainable, and versatile synthetic strategies. Promising areas include:

Multi-component Reactions (MCRs): Recent advancements have demonstrated the use of MCRs to construct complex acridone frameworks in a single step. For example, a Cerium(IV)-catalyzed three-component reaction involving chalcones, anilines, and β-ketoesters has been used to produce 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones, which can be subsequently aromatized. nih.govmdpi.comresearchgate.net Adapting such methodologies could provide a more atom-economical and efficient route to substituted acridinones.

Metal-Catalyzed Cross-Coupling Reactions: Exploring modern cross-coupling reactions could offer milder and more functional-group-tolerant alternatives to the classical Ullman condensation for forming the crucial C-N bond in the N-phenylanthranilic acid intermediate.

Flow Chemistry: The application of continuous flow technologies could enhance control over reaction parameters (temperature, pressure, reaction time), improve safety, and facilitate scalability for the synthesis of acridinone (B8587238) derivatives.

Advanced Mechanistic Elucidation at the Molecular Level

The biological activity of many acridinone derivatives is attributed to their ability to function as DNA intercalators. evitachem.comnih.gov The planar structure of the acridinone ring system allows it to insert between the base pairs of DNA, which can disrupt critical cellular processes like DNA replication and transcription, ultimately leading to cytotoxic effects. evitachem.com The substituent at the N-10 position, in this case, the bromohexyl chain, can further influence this interaction and other biological activities.

Future research should employ advanced analytical and spectroscopic techniques to gain a more precise understanding of these mechanisms at the molecular level.

High-Resolution Structural Biology: Techniques such as X-ray crystallography and high-field Nuclear Magnetic Resonance (NMR) spectroscopy could be used to solve the structure of this compound bound to DNA or specific protein targets. This would provide direct, atom-level insight into the binding mode and key intermolecular interactions.

Biophysical Techniques: Methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantitatively characterize the binding affinity and thermodynamics of the interaction between the compound and its biological targets.

Advanced Spectroscopic Analysis: Utilizing techniques like vibrational energy distribution analysis (VEDA) can help in understanding the vibrational modes of the molecule, providing a deeper insight into its structural and electronic properties which are crucial for its reactivity and interactions. tandfonline.com

A detailed mechanistic understanding is critical for the rational design of more potent and selective acridinone-based therapeutic agents.

Exploration of New Biological Targets and Pathways (in vitro)

Research has already highlighted the potential of acridinone derivatives as antitumor and antimicrobial agents. evitachem.comnih.gov The primary mode of action is often cited as DNA intercalation, leading to the induction of apoptosis. evitachem.com However, the vast complexity of cellular signaling offers numerous other potential targets.

Future in vitro studies should aim to broaden the scope of biological investigation beyond general DNA intercalation:

Enzyme Inhibition Assays: Acridone derivatives have been reported to inhibit enzymes crucial for cancer cell survival, such as topoisomerase II and protein kinase C. nih.govnih.gov Screening this compound and its derivatives against a panel of kinases, polymerases, and other enzymes involved in cell cycle regulation and signal transduction could uncover novel mechanisms of action.

G-Quadruplex DNA: Certain acridine (B1665455) hybrids have shown selectivity for G-quadruplex DNA structures, which are implicated in cancer and other diseases. nih.gov Investigating the interaction of this compound with these non-canonical DNA structures is a promising avenue.

Neurodegenerative Disease Targets: Some acridine derivatives, like tacrine, have been investigated for the treatment of Alzheimer's disease through the inhibition of cholinesterases. nih.govnih.gov Exploring the potential of this compound to modulate targets relevant to neurodegenerative diseases could open up new therapeutic possibilities.

Antimicrobial and Antiparasitic Activity: While preliminary antimicrobial properties have been noted evitachem.com, a systematic evaluation against a broad range of bacterial and fungal pathogens, including drug-resistant strains, is warranted. Furthermore, given that acridones have shown antileishmanial activity, exploring its efficacy against other parasites is a logical next step. researchgate.net

The bromohexyl side chain provides a convenient handle for creating a library of derivatives, allowing for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity for newly identified targets.

Innovative Applications in Chemical Biology and Materials Science

The inherent properties of the acridinone scaffold, particularly its fluorescence, make it an attractive candidate for applications beyond traditional medicinal chemistry. nih.govnih.gov

Chemical Probes and Bio-imaging: The fluorescent nature of the acridinone core allows it to be used as a chemical probe. evitachem.com The bromohexyl group can be functionalized with targeting moieties or other reporter groups. Future work could focus on developing probes for specific ions or biomolecules, such as ATP/ADP, to monitor metabolic processes within living cells. nih.gov Derivatives have also been designed as fluorescent probes for nitric oxide. mdpi.com

Advanced Materials: Acridinone derivatives are being explored for their use in advanced materials due to their photoluminescent properties. nih.gov A significant area of research is their application in Organic Light-Emitting Diodes (OLEDs). Recently, an acridinone-based compound was designed as a highly efficient thermally activated delayed fluorescence (TADF) emitter, a key component in next-generation OLED displays. rsc.org The specific electronic and photophysical properties of this compound could be investigated for similar applications, potentially as a building block for novel organic electronic materials or pigments. thieme-connect.de

By leveraging its dual functionality—a fluorescent core and a modifiable side chain—this compound can serve as a versatile platform for creating innovative tools for chemical biology and functional materials.

Computational Design and Predictive Modeling of Acridinone Derivatives

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules, saving significant time and resources compared to purely experimental approaches.

Future research should integrate computational modeling as a central component of the development pipeline for derivatives of this compound.

Molecular Docking: In silico molecular docking studies can predict and analyze the binding of acridinone derivatives to the active sites of various biological targets, such as DNA polymerase epsilon or topoisomerase II. tandfonline.comnih.gov This can help prioritize which derivatives to synthesize and test experimentally.

Density Functional Theory (DFT): DFT calculations are invaluable for understanding the fundamental electronic properties of molecules. tandfonline.com These calculations can determine frontier molecular orbital (FMO) energies, molecular electrostatic potentials (MEP), and global chemical reactivity descriptors, which help in rationalizing and predicting the molecule's behavior and reactivity. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): By generating a library of derivatives and evaluating their biological activity, QSAR models can be built to correlate specific structural features with activity. These models can then be used to predict the activity of new, unsynthesized compounds.

ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives. nih.gov This early-stage screening can help identify candidates with more favorable drug-like properties and avoid potential liabilities later in development.

A synergistic approach that combines computational design with targeted synthesis and experimental validation will be the most efficient path forward for exploring the full potential of this compound and its analogues.

Data Tables

Table 1: Synthetic Approaches for Acridinone Core

Method Description Key Reagents/Conditions Reference
Jourdan-Ullmann Reaction Condensation of an aniline (B41778) with an o-halobenzoic acid, followed by cyclization. Copper catalyst, K₂CO₃; H₂SO₄ or PPA for cyclization ptfarm.pl
Alkylation N-alkylation of the acridinone core. 1-bromohexane, phase transfer catalyst, THF evitachem.com

Table 2: Investigated and Potential Biological Activities of Acridinone Derivatives

Activity Target/Mechanism Example/Note Reference
Antitumor DNA intercalation, induction of apoptosis. General for acridinones. evitachem.com
Antitumor Topoisomerase II inhibition. Reported for various acridone derivatives. nih.govnih.gov
Antitumor Protein Kinase C inhibition. Reported for 2-hydroxyacridone derivatives. nih.gov
Antimicrobial Interaction with bacterial DNA. Preliminary studies on this compound. evitachem.com
Antileishmanial Amastigote-specific toxicity. (1,3-Benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.